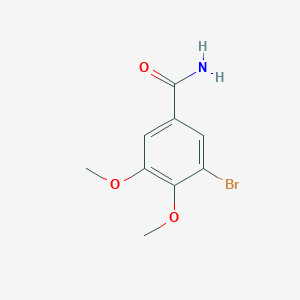

3-bromo-4,5-dimethoxybenzamide

Description

Contextualization within the Landscape of Substituted Benzamide (B126) Chemistry

Substituted benzamides are a significant class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group, with various substituents on the aromatic ring. This structural motif, known as a scaffold, is a cornerstone in medicinal chemistry and materials science. The specific substituents and their positions on the benzene ring dictate the molecule's chemical properties and biological activity.

In the pharmaceutical domain, substituted benzamides have been successfully developed into drugs for a range of conditions. For example, compounds like amisulpride (B195569) and sulpiride (B1682569) are used as antipsychotic and antidepressant agents. google.comuni.lu Their mechanism often involves the modulation of dopamine (B1211576) receptors in the central nervous system. google.com More recent research has expanded the scope of benzamide derivatives to include potential treatments for Alzheimer's disease by targeting enzymes like acetylcholinesterase and β-secretase. parchem.com Beyond medicine, certain substituted benzamides have been investigated for their potential as pesticides, demonstrating the versatility of this chemical class. google.com The inclusion of methoxy (B1213986) (–OCH₃) groups and halogen atoms, such as bromine, on the benzamide scaffold is a common strategy to fine-tune the electronic and steric properties of the molecule, thereby influencing its reactivity and interaction with biological targets.

Historical Perspective on the Synthesis and Exploration of Benzamide Scaffolds

The exploration of benzamide scaffolds in a medicinal context has a history stretching back several decades. The therapeutic potential of substituted benzamides gained significant attention in the latter half of the 20th century, with the development of drugs like sulpiride in the 1970s. google.com This period marked the beginning of extensive research into how modifying the substituents on the benzamide core could lead to new therapeutic agents.

The concept of a "molecular scaffold" is central to modern drug discovery and provides a framework for understanding the historical development of compounds like 3-bromo-4,5-dimethoxybenzamide. A scaffold is the core structure of a molecule that serves as a template for attaching various functional groups. google.com Historically, chemists have synthesized libraries of compounds based on a single scaffold to explore structure-activity relationships (SAR), which describe how chemical structure relates to biological function. The benzamide structure has proven to be a particularly fruitful scaffold due to its synthetic accessibility and its ability to interact with a wide range of biological targets. The synthesis of benzamides is often straightforward, typically involving the reaction of a benzoic acid derivative with an amine. A German patent, for instance, describes a general method for preparing 3,4,5-trimethoxybenzoic acid amides by reacting the corresponding acyl chloride with a primary amine, a classic and reliable chemical transformation. google.com

Overview of Current Research Trends and Academic Significance of this compound

Current research on this compound is primarily focused on its utility as a chemical intermediate or building block for the synthesis of more complex molecules. While there is a lack of studies dedicated to the direct biological activity of this specific compound, its structural components are present in various molecules of scientific interest.

The academic significance of this compound is therefore rooted in its potential as a precursor. For example, the closely related compound, 2-bromo-4,5-dimethoxybenzaldehyde (B182550), is a documented intermediate in the synthesis of the cardiovascular drug ivabradine. google.comnih.gov This highlights the value of the bromo-dimethoxy-phenyl moiety in constructing complex, pharmacologically active agents. General synthetic routes to produce benzamides from their corresponding benzoic acids are well-established in organic chemistry, suggesting that this compound can be readily prepared from 3-bromo-4,5-dimethoxybenzoic acid when needed for a specific synthetic purpose.

Furthermore, research into isomers and related structures underscores the importance of this chemical class. A study on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives identified them as novel inhibitors of fibroblast growth factor receptor-1 (FGFR1), a target for non-small cell lung cancer treatment. nih.gov Although this research does not involve the exact title compound, it demonstrates the contemporary interest in brominated dimethoxy-substituted benzamide scaffolds for creating targeted therapies.

Delineation of Research Scope for this compound

The research scope for this compound is currently well-defined and narrow, focusing almost exclusively on its role in synthetic organic chemistry. The scientific literature positions this compound as a building block, available for chemists to incorporate into larger, more complex molecular designs. Its value is in the specific arrangement of its functional groups: the amide, which can be further modified or serve as a key structural element, the two methoxy groups, which influence solubility and electronic properties, and the bromine atom, which provides a reactive site for further chemical transformations such as cross-coupling reactions.

It is equally important to delineate what falls outside the current research scope. There is a notable absence of studies investigating the direct pharmacological, toxicological, or physiological effects of this compound itself. This stands in contrast to its structural analog, 3-bromo-4,5-dihydroxybenzaldehyde (B99904), which has been the subject of research for its potential cytoprotective and anti-inflammatory properties in skin cells. ontosight.ainih.gov This distinction emphasizes that the scientific community's interest in this compound is not as a final, active molecule, but as a component part for future molecular construction.

Compound Data Tables

The following tables provide key data for this compound and its common precursors.

Table 1: Physicochemical Properties of this compound and Related Precursors

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₉H₁₀BrNO₃ | 260.09 | Not Available |

| 3-Bromo-4,5-dimethoxybenzoic acid | C₉H₉BrO₄ | 261.07 | 20731-48-0 |

| 3-Bromo-4,5-dimethoxybenzaldehyde (B129006) | C₉H₉BrO₃ | 245.07 | 6948-30-7 |

Note: Properties for this compound are calculated. Experimental data is not widely available in published literature, reflecting its status as a synthetic intermediate.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4H,1-2H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGULIFJEXBRFIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(=O)N)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Mechanistic Pathways for 3 Bromo 4,5 Dimethoxybenzamide and Its Research Relevant Derivatives

De Novo Synthesis of the 3-Bromo-4,5-Dimethoxybenzamide Core

The construction of the this compound scaffold is a pivotal step in the synthesis of numerous compounds relevant to chemical research. The developed synthetic methodologies primarily rely on readily available starting materials and often feature the formation of an amide bond as a key transformation.

Synthetic Routes from 3-Bromo-4,5-Dimethoxybenzoic Acid Precursors

A prevalent and direct method for synthesizing this compound utilizes 3-bromo-4,5-dimethoxybenzoic acid as the starting material. This approach centers on the activation of the carboxylic acid functional group to enable its subsequent reaction with an amine source.

A common tactic involves converting the carboxylic acid into a more reactive acyl chloride. This is typically accomplished by treating the 3-bromo-4,5-dimethoxybenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-bromo-4,5-dimethoxybenzoyl chloride is then reacted with an amine, such as aqueous or gaseous ammonia (B1221849), or an ammonium (B1175870) salt, to form the final amide product. This two-step sequence is known for its efficiency and high yields.

Alternatively, direct amidation protocols can be employed, which circumvents the isolation of the acyl chloride intermediate. These methods use coupling reagents to activate the carboxylic acid in situ. A frequently used coupling agent is 1,1'-carbonyldiimidazole (B1668759) (CDI). In this process, 3-bromo-4,5-dimethoxybenzoic acid is first treated with CDI to generate an activated acylimidazolide intermediate. The subsequent addition of ammonia or a suitable amine yields this compound. Other peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), can also facilitate this transformation, often in the presence of an additive like N-hydroxysuccinimide (NHS) to enhance reaction efficiency and reduce the formation of side products.

Synthetic Pathways Involving 3-Bromo-4,5-Dimethoxybenzaldehyde (B129006) Derivatives

Another synthetic strategy involves the use of 3-bromo-4,5-dimethoxybenzaldehyde as a precursor. A typical route includes the oxidation of the aldehyde group to a carboxylic acid, which is then converted to the amide using the methods described previously. Oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or the Jones reagent (CrO₃ in sulfuric acid) are suitable for this oxidation. However, it is crucial to select reaction conditions that are compatible with the bromo and methoxy (B1213986) functional groups present in the molecule.

A more direct pathway from the aldehyde involves its conversion to an oxime, which then undergoes a Beckmann rearrangement. The aldehyde is first reacted with hydroxylamine (B1172632) (NH₂OH) to form 3-bromo-4,5-dimethoxybenzaldehyde oxime. This oxime is subsequently treated with a strong acid or a dehydrating agent like polyphosphoric acid (PPA) to induce the rearrangement, which can lead to the formation of the primary amide under specific conditions. The regioselectivity of this rearrangement is a critical factor for the success of this pathway.

Exploration of 2-Bromo-4,5-Dimethoxybenzonitrile (B10985) as a Synthetic Intermediate

The use of nitriles as precursors for amides presents another valuable synthetic option. In this context, 2-bromo-4,5-dimethoxybenzonitrile can serve as a key intermediate. The cyano group of the nitrile can be hydrolyzed to a primary amide under either acidic or basic conditions.

Acid-catalyzed hydrolysis, often carried out with a strong acid such as sulfuric acid or hydrochloric acid, proceeds through the formation of a nitrilium ion intermediate that is subsequently attacked by water to yield the amide. Base-catalyzed hydrolysis, typically employing a hydroxide (B78521) source like sodium hydroxide or potassium hydroxide, involves the direct nucleophilic attack of the hydroxide ion on the carbon atom of the cyano group. The choice between acidic and basic hydrolysis is often dictated by the stability of the other functional groups within the molecule. For the synthesis of this compound, care must be taken to prevent the potential hydrolysis of the methoxy groups under harsh acidic conditions.

Amide Bond Formation Methodologies in the Synthesis of this compound

The formation of the amide bond is a fundamental step in many synthetic routes leading to this compound. As mentioned in the section concerning carboxylic acid precursors, a variety of methods exist for this crucial transformation. The selection of a particular method often depends on factors such as the reaction scale, the desired product purity, and the specific nature of the starting materials.

Table 1: Comparison of Common Amide Bond Formation Methods

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Acyl Chloride Method | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂), followed by an amine | High reactivity, generally high yields. | Requires handling of corrosive and moisture-sensitive acyl chlorides. |

| Carbodiimide Coupling | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Mild reaction conditions, suitable for sensitive substrates. | Formation of urea (B33335) byproducts that can be challenging to remove. |

| Phosphonium Salt Coupling | BOP, PyBOP | High efficiency and rapid reaction times. | Reagents can be costly, and phosphine (B1218219) oxide byproducts are formed. |

| Imidazolium-Based Coupling | 1,1'-Carbonyldiimidazole (CDI) | Simple workup procedures as byproducts are gaseous or water-soluble. | Can be less reactive compared to other available methods. |

These methodologies provide a versatile toolkit for chemists, allowing for the selection of the most suitable conditions for the synthesis of this compound.

Regioselective Bromination Techniques Applied to Dimethoxybenzamide Scaffolds

The introduction of a bromine atom at a specific position on an aromatic ring is a critical transformation in the synthesis of many compounds used in pharmaceutical and chemical research. In the synthesis of this compound, achieving the correct regioselectivity is of utmost importance.

Electrophilic Aromatic Substitution in the Context of this compound Synthesis

The synthesis of this compound can involve the direct bromination of a 4,5-dimethoxybenzamide precursor via electrophilic aromatic substitution. The methoxy groups (-OCH₃) are strong activating groups and are ortho-, para-directing, while the amide group (-CONH₂) is a deactivating group and is meta-directing.

When starting with 4,5-dimethoxybenzamide, the two methoxy groups direct incoming electrophiles to the 2- and 6-positions. However, the position between the two methoxy groups (position 3) is sterically hindered. Consequently, direct bromination of 4,5-dimethoxybenzamide is expected to predominantly yield 2-bromo-4,5-dimethoxybenzamide (B13964567) and 6-bromo-4,5-dimethoxybenzamide (which is identical to the 2-bromo isomer due to molecular symmetry).

To obtain the desired 3-bromo substitution pattern, it is often more strategic to begin with a precursor where the directing effects of the substituents favor bromination at the 3-position. For instance, starting with 3,4-dimethoxybenzamide, the para-directing effect of the 4-methoxy group and the ortho-directing effect of the 3-methoxy group would both direct an incoming electrophile to the 5-position.

A more effective approach is to introduce the bromine atom at an earlier stage of the synthesis, as exemplified by the use of 3-bromo-4,5-dimethoxybenzoic acid or 3-bromo-4,5-dimethoxybenzaldehyde as starting materials. In these instances, the regioselectivity of the bromination is established on a simpler precursor molecule, and the desired amide is subsequently formed. For example, the bromination of veratric acid (3,4-dimethoxybenzoic acid) can be controlled to produce 6-bromoveratric acid, which can then be converted to this compound through a series of subsequent steps.

The choice of the brominating agent and the reaction conditions are also crucial for controlling the regioselectivity. Common brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and pyridinium (B92312) tribromide. The use of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), can enhance the electrophilicity of the bromine and influence the regiochemical outcome of the reaction.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Bromo-4,5-dimethoxybenzoic acid |

| Thionyl chloride |

| Oxalyl chloride |

| 3-Bromo-4,5-dimethoxybenzoyl chloride |

| 1,1'-Carbonyldiimidazole |

| Dicyclohexylcarbodiimide |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate |

| N-Hydroxysuccinimide |

| 3-Bromo-4,5-dimethoxybenzaldehyde |

| Potassium permanganate |

| Jones reagent |

| Hydroxylamine |

| 3-Bromo-4,5-dimethoxybenzaldehyde oxime |

| Polyphosphoric acid |

| 2-Bromo-4,5-dimethoxybenzonitrile |

| Sulfuric acid |

| Hydrochloric acid |

| Sodium hydroxide |

| Potassium hydroxide |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |

| PyBOP |

| 4,5-Dimethoxybenzamide |

| 2-Bromo-4,5-dimethoxybenzamide |

| 6-Bromo-4,5-dimethoxybenzamide |

| 3,4-Dimethoxybenzamide |

| Veratric acid |

| 6-Bromoveratric acid |

| Bromine |

| N-Bromosuccinimide |

| Pyridinium tribromide |

Control of Bromine Position in Polysubstituted Benzamide (B126) Systems

The regiochemical outcome of the bromination of a substituted benzene (B151609) ring is primarily governed by the directing effects of the substituents already present. In the case of a precursor like 4,5-dimethoxybenzamide, the two methoxy groups (-OCH₃) are strong activating and ortho, para-directing groups due to their ability to donate electron density to the aromatic ring through resonance. chemicalbook.commdma.ch Conversely, the benzamide group (-CONH₂) is a deactivating and meta-directing group, withdrawing electron density from the ring.

The cumulative effect of two ortho, para-directing methoxy groups at positions 4 and 5 would strongly favor electrophilic substitution at positions 2 and 6. Therefore, direct bromination of 4,5-dimethoxybenzamide or its corresponding benzoic acid precursor would likely yield the 2-bromo or 6-bromo isomer, not the desired 3-bromo product. To overcome this inherent regioselectivity, more advanced synthetic strategies are required.

One powerful method for the site-specific introduction of a bromine atom is the Sandmeyer reaction . wikipedia.orgmasterorganicchemistry.com This reaction involves the conversion of a primary aromatic amine to a diazonium salt, which can then be displaced by a bromide ion, typically using a copper(I) bromide catalyst. wikipedia.orgnih.gov To synthesize this compound using this approach, one would need to start with 3-amino-4,5-dimethoxybenzoic acid. This precursor could be synthesized, for example, from 3-nitro-4,5-dimethoxybenzoic acid via reduction of the nitro group. The amino group can then be diazotized with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) and subsequently converted to the bromo group. Finally, the carboxylic acid would be converted to the primary amide.

Another sophisticated strategy to control the position of substitution is directed ortho-metalation (DoM) . wikipedia.org This technique utilizes a directing metalation group (DMG) to guide the deprotonation of the aromatic ring at the position ortho to it by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with an electrophile, such as a source of bromine like N-bromosuccinimide (NBS), to introduce the substituent at the desired position. wikipedia.org While the methoxy groups and the amide group can all act as DMGs, the relative directing ability and the potential for side reactions need to be carefully considered. For instance, the amide group is a powerful DMG, which could potentially be used to direct bromination to the 3-position if the 2 and 6 positions are blocked.

Strategies for the Introduction and Manipulation of Methoxy Functionalities

The introduction and manipulation of methoxy groups are central to the synthesis of this compound. These strategies often involve the use of precursors with appropriately positioned hydroxyl groups that can be subsequently methylated.

Selective alkylation, specifically methylation, is a common method to introduce methoxy groups. This typically involves the reaction of a hydroxyl group with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base. For the synthesis of a 4,5-dimethoxy substituted pattern, a precursor with hydroxyl groups at these positions, such as protocatechuic acid (3,4-dihydroxybenzoic acid) or gallic acid (3,4,5-trihydroxybenzoic acid), could be a suitable starting point. Selective protection of the hydroxyl groups that are not to be methylated would be necessary, followed by methylation and subsequent deprotection.

Conversely, selective demethylation can be employed if a starting material with more methoxy groups than desired is used. Reagents like boron tribromide (BBr₃) are commonly used for the cleavage of aryl methyl ethers. The selectivity of demethylation can often be controlled by the reaction conditions and the electronic nature of the substituents on the aromatic ring.

The synthesis of compounds with multiple methoxy groups often starts from commercially available, naturally occurring compounds that already possess some of the required functionality. For instance, vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) is a common starting material. mdma.ch Bromination of vanillin yields 5-bromovanillin. chemicalbook.comyoutube.com The hydroxyl group can then be methylated, and the aldehyde can be oxidized to a carboxylic acid, providing a 3-bromo-4,5-dimethoxybenzoic acid precursor, which can then be converted to the target benzamide.

The synthesis of 3,4-dimethoxybenzoyl chloride from veratric acid (3,4-dimethoxybenzoic acid) is a known procedure, highlighting a common method for activating the carboxyl group for amidation. A similar approach could be envisioned for the 3-bromo-4,5-dimethoxybenzoyl chloride intermediate. matrixscientific.com

Synthesis of Functionally Diverse Analogs and Derivatives of this compound

To explore the biological activities and structure-activity relationships (SAR) of this compound, the synthesis of a library of its derivatives is essential. This involves modifications at the amide nitrogen and the aromatic ring.

The synthesis of N-substituted benzamide derivatives is typically achieved by reacting the corresponding acyl chloride (3-bromo-4,5-dimethoxybenzoyl chloride) with a primary or secondary amine. The acyl chloride can be prepared from the benzoic acid using a chlorinating agent such as thionyl chloride or oxalyl chloride. This method allows for the introduction of a wide variety of substituents on the amide nitrogen, including alkyl, aryl, and more complex moieties. The resulting N-substituted benzamides can then be screened for their biological activities to establish SAR. For example, studies on other benzamide series have shown that the nature of the N-substituent can significantly impact their pharmacological profiles. rsc.org

Table 1: Examples of N-Substituted Benzamide Synthesis This table is illustrative and shows general methods applicable to the synthesis of N-substituted derivatives of this compound.

| Starting Material | Reagent | Product | Reaction Type |

| 3-Bromo-4,5-dimethoxybenzoic acid | Thionyl chloride | 3-Bromo-4,5-dimethoxybenzoyl chloride | Acyl chloride formation |

| 3-Bromo-4,5-dimethoxybenzoyl chloride | Aniline | N-Phenyl-3-bromo-4,5-dimethoxybenzamide | Amidation |

| 3-Bromo-4,5-dimethoxybenzoyl chloride | Benzylamine | N-Benzyl-3-bromo-4,5-dimethoxybenzamide | Amidation |

| 3-Bromo-4,5-dimethoxybenzoyl chloride | Piperidine | 1-(3-Bromo-4,5-dimethoxybenzoyl)piperidine | Amidation |

The introduction of heterocyclic rings onto the benzamide scaffold can lead to compounds with novel biological properties. This can be achieved through various synthetic strategies. One common approach is to use a heterocyclic amine in the amidation reaction with 3-bromo-4,5-dimethoxybenzoyl chloride.

Alternatively, cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed to attach heterocyclic moieties to the aromatic ring. For example, the bromine atom at the 3-position can be replaced with a heterocyclic group via a Suzuki coupling with a heterocyclic boronic acid or ester. nih.gov This allows for the synthesis of a wide range of derivatives where the bromine atom is replaced by various five- or six-membered heterocycles.

Derivatization at Aromatic Ring Positions

The molecular framework of this compound offers multiple sites for synthetic modification, enabling the creation of a diverse library of analogs for research purposes. The reactivity of the aromatic ring is dictated by the interplay of the electron-donating methoxy groups and the electron-withdrawing bromo and benzamide functionalities.

The bromine atom at the C-3 position is a particularly versatile handle for derivatization, primarily through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful method for forging new carbon-carbon bonds by reacting the aryl bromide with a variety of organoboron compounds, such as boronic acids or their esters. illinois.eduscielo.br This reaction, typically catalyzed by a palladium complex like Pd(PPh₃)₄, allows for the introduction of various aryl and heteroaryl substituents. nih.govmdpi.com The choice of catalyst, ligands, base, and solvent can be tuned to optimize reaction yields and accommodate a wide range of functional groups on the coupling partners. nih.gov

Another prominent C-C bond-forming reaction is the Sonogashira coupling , which introduces alkyne moieties by reacting the aryl bromide with a terminal alkyne. libretexts.orgwikipedia.org This reaction is generally co-catalyzed by palladium and copper(I) salts in the presence of a base. organic-chemistry.org The resulting arylalkynes are valuable intermediates, amenable to further transformations. Copper-free Sonogashira variants have also been developed to address environmental and practical concerns. nih.gov

Beyond carbon-carbon bond formation, the bromine atom can be targeted for other modifications. For instance, the Buchwald-Hartwig amination could be employed to introduce substituted amine groups, creating new possibilities for exploring the structure-activity relationships of these compounds.

While the bromine atom is the most reactive site for cross-coupling, other positions on the aromatic ring can also be functionalized, although this is often more complex. Electrophilic aromatic substitution reactions, such as nitration or further halogenation, would be directed by the combined influence of the existing substituents. The two methoxy groups are strongly activating and ortho-, para-directing, while the amide group is a meta-director. This complex interplay of directing effects can lead to challenges in achieving high regioselectivity for a specific isomer.

| Reaction Name | Catalyst/Reagents | Group Introduced | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄), Boronic Acid/Ester | Aryl, Heteroaryl, Alkyl, Alkenyl | nih.govmdpi.com |

| Sonogashira Coupling | Pd Catalyst, Cu(I) Co-catalyst, Base, Terminal Alkyne | Alkyne | libretexts.orgwikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | Pd Catalyst, Ligand, Base, Amine | Substituted Amine |

Kinetic and Thermodynamic Considerations in the Synthesis of this compound and its Analogs

The synthesis of this compound and its subsequent derivatization are governed by the principles of kinetic and thermodynamic control, which dictate the reaction rates and the distribution of products. wikipedia.orgnumberanalytics.com

In the initial synthesis of the parent compound via electrophilic bromination of 3,4-dimethoxybenzamide, the reaction proceeds through the formation of a resonance-stabilized carbocation intermediate. The position of bromination is influenced by both kinetic and thermodynamic factors. The reaction that forms faster is known as the kinetic product, while the more stable product is the thermodynamic product. libretexts.orgmasterorganicchemistry.com Reaction conditions, such as temperature, can determine which product is favored. youtube.com At lower temperatures, the reaction may be under kinetic control, favoring the product that is formed more rapidly, whereas at higher temperatures, the reaction can become reversible, allowing the system to reach equilibrium and form the most thermodynamically stable product. libretexts.org

The choice of ligands on the palladium catalyst can significantly influence the kinetics of the reaction. Bulky, electron-rich ligands can accelerate the oxidative addition and reductive elimination steps. In some cases, ligand choice can even switch the chemoselectivity of a reaction, for example, dictating whether a Suzuki-Miyaura coupling occurs at a C-Br bond or a C-OTf (triflate) bond on the same molecule. researchgate.net

Thermodynamically, most cross-coupling reactions are designed to be highly exothermic and effectively irreversible, which drives the reaction to completion and results in high yields of the desired product. However, competing side reactions can occur, and their relative favorability is also governed by thermodynamic and kinetic factors.

Flow Chemistry and Green Chemistry Approaches in Benzamide Synthesis Research

In recent years, there has been a significant push towards developing more sustainable and efficient methods for chemical synthesis, with a strong focus on green chemistry and flow chemistry technologies. chemmethod.com These principles are highly relevant to the synthesis of this compound and other benzamides.

Green Chemistry aims to reduce the environmental impact of chemical processes. chemmethod.com For benzamide synthesis, this involves several key strategies:

Catalytic Methods : Replacing stoichiometric reagents with catalytic alternatives minimizes waste. ucl.ac.uksigmaaldrich.com For instance, developing catalytic methods for direct amidation of carboxylic acids with amines is a major area of research, with catalysts based on boric acid and various transition metals showing promise. sciepub.comresearchgate.net

Safer Solvents : Many traditional organic syntheses use hazardous solvents. Green chemistry encourages the use of safer alternatives like water, ethanol, or bio-derived solvents such as dimethyl isosorbide. mdpi.com In some cases, solvent-free conditions can be achieved. youtube.com

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Direct amidation, for example, has a high atom economy as water is the only byproduct. rsc.org

Flow Chemistry involves conducting chemical reactions in continuous-flow reactors, such as microreactors or packed-bed reactors, rather than in traditional batch flasks. nih.gov This approach offers several advantages for benzamide synthesis:

Enhanced Safety : Reactions that are highly exothermic or involve hazardous intermediates can be managed more safely by minimizing the reaction volume at any given time. nih.gov

Precise Control : Flow reactors allow for superior control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields, better selectivity, and reduced byproduct formation. acs.org

Scalability : Scaling up a reaction from the laboratory to industrial production can be more straightforward and predictable with flow chemistry systems. nih.gov

Telescoped Synthesis : Multiple reaction steps can be linked together in a continuous flow sequence without the need for intermediate purification, saving time, solvents, and resources. acs.org

The application of flow chemistry to multi-step syntheses of complex pharmaceutical ingredients has been successfully demonstrated, showcasing its potential to make the production of benzamide-containing molecules more efficient and sustainable. nih.govacs.org

| Aspect | Traditional Batch Synthesis | Green/Flow Chemistry Approach |

|---|---|---|

| Reagents | Often uses stoichiometric activating agents (e.g., carbodiimides, acid chlorides), leading to significant waste. ucl.ac.uk | Employs catalytic methods (e.g., boric acid, transition metals) for direct amidation, improving atom economy. sciepub.comresearchgate.net |

| Solvents | Frequently relies on volatile and potentially hazardous organic solvents (e.g., DMF, chlorinated solvents). mdpi.com | Prioritizes benign solvents (e.g., water, ethanol) or solvent-free conditions. mdpi.comyoutube.com |

| Process Control | Difficult to precisely control temperature and mixing in large volumes, potentially leading to side reactions. | Excellent heat and mass transfer in flow reactors allows for precise control, improving yield and selectivity. acs.org |

| Safety | Handling of large quantities of hazardous or exothermic reagents can be risky. | Small reactor volumes enhance safety, especially for hazardous reactions like bromination or those involving organometallics. nih.gov |

| Scalability | Scaling up can be non-linear and challenging. | More predictable and often easier to scale by running the flow system for longer periods or in parallel. nih.gov |

Sophisticated Analytical and Spectroscopic Characterization Methodologies in 3 Bromo 4,5 Dimethoxybenzamide Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR and ¹³C NMR for Core and Substituent Identification

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the primary methods for identifying the core structure and substituents of 3-bromo-4,5-dimethoxybenzamide.

¹H NMR Spectroscopy: The predicted ¹H NMR spectrum of this compound would feature distinct signals corresponding to the different types of protons in the molecule. The aromatic region would display two singlets, representing the two non-equivalent protons on the benzene (B151609) ring. The proton at the C2 position is expected to resonate at a different chemical shift than the proton at the C6 position due to the differing electronic effects of the adjacent substituents (bromo and amide groups). The two methoxy (B1213986) groups (-OCH₃) would each produce a sharp singlet, likely with slightly different chemical shifts due to the electronic environment created by the neighboring bromo and amide functionalities. The amide protons (-CONH₂) would typically appear as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals are expected for each of the nine carbon atoms. The carbonyl carbon of the amide group would appear at the lowest field (highest chemical shift), typically in the range of 165-170 ppm. The six aromatic carbons would have signals in the range of approximately 110-155 ppm. The carbon atom bonded to the bromine (C3) would be influenced by the heavy atom effect, which can cause an upfield shift compared to what would be expected based on electronegativity alone. wisc.edu The carbons attached to the oxygen atoms of the methoxy groups (C4 and C5) would be shifted downfield. The two methoxy carbons themselves would appear at a higher field, typically around 55-60 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Predicted data is based on computational models and analysis of similar structures. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (C=O) | - | ~168.0 |

| C2-H | ~7.5 | ~115.0 |

| C3-Br | - | ~112.0 |

| C4-OCH₃ | - | ~153.0 |

| C5-OCH₃ | - | ~148.0 |

| C6-H | ~7.3 | ~110.0 |

| -CONH₂ | ~7.0 (broad) | - |

| 4-OCH₃ | ~3.9 | ~56.5 |

| 5-OCH₃ | ~3.9 | ~56.3 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

While 1D NMR provides information on the chemical environment of individual nuclei, 2D NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, no COSY cross-peaks would be expected between the aromatic protons as they are isolated singlets.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate directly bonded proton and carbon atoms. youtube.com An HSQC spectrum would definitively link the proton signal at ~7.5 ppm to the carbon signal at ~115.0 ppm (C2) and the proton at ~7.3 ppm to the carbon at ~110.0 ppm (C6). It would also connect the methoxy proton signals to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are in close proximity, regardless of whether they are bonded. A NOESY spectrum would show correlations between the methoxy protons and the adjacent aromatic protons. For example, the protons of the 5-OCH₃ group should show a NOE effect with the proton at C6, and the 4-OCH₃ protons with the proton at C2, providing definitive evidence for their relative positions.

Advanced Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like amides, as it typically produces intact molecular ions with minimal fragmentation. nih.gov For this compound, analysis by ESI-MS in positive ion mode would be expected to primarily generate the protonated molecule, [M+H]⁺. The characteristic fragmentation pattern for aromatic amides often involves the cleavage of the amide bond. nih.gov This would result in the loss of ammonia (B1221849) (NH₃) and the formation of a stable acylium ion.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

Table 2: Mass Spectrometry Data for this compound (C₉H₁₀BrNO₃)

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₀BrNO₃ |

| Average Mass | 260.09 g/mol |

| Monoisotopic Mass | 258.9898 g/mol |

| Calculated Exact Mass [M(⁷⁹Br)+H]⁺ | 259.9973 |

| Calculated Exact Mass [M(⁸¹Br)+H]⁺ | 261.9953 |

X-ray Crystallography for Definitive Solid-State Molecular Structure Elucidation

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to generate an electron density map, from which the positions of the atoms can be determined with very high precision.

For this compound, a single-crystal X-ray structure would provide definitive confirmation of its constitution and connectivity. Furthermore, it would reveal detailed information about its conformation, including:

The planarity of the benzamide (B126) moiety.

The orientation of the methoxy groups relative to the benzene ring.

Precise bond lengths and angles for the entire molecule.

A particularly important aspect that X-ray crystallography would illuminate is the nature of intermolecular interactions in the solid state. The amide group is an excellent hydrogen bond donor (the N-H protons) and acceptor (the carbonyl oxygen). nih.govnih.gov Therefore, it is highly probable that molecules of this compound would form extensive networks of intermolecular hydrogen bonds in the crystal lattice, which would govern the crystal packing and influence its physical properties. nih.govnih.gov

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

No published single-crystal X-ray diffraction data for this compound could be located. This technique is the gold standard for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and the absolute configuration of chiral centers. Without such a study, the exact conformation of the molecule and the spatial arrangement of its substituent groups remain unconfirmed.

Analysis of Intermolecular Interactions and Crystal Packing

In the absence of crystallographic data, a detailed analysis of the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate the crystal packing of this compound is not possible. For instance, a study on the related compound, 3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile, highlighted the presence of weak intramolecular C—H⋯Br hydrogen bonds and intermolecular C—H⋯O hydrogen bonds that influence its crystal structure. researchgate.net However, the presence and nature of the amide functional group in this compound would likely lead to a different and more complex network of intermolecular interactions, primarily driven by N-H⋯O hydrogen bonds.

Chromatographic Methods for Purity Assessment and Isolation

Detailed protocols or research findings on the use of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound are not available in the surveyed literature.

High-Performance Liquid Chromatography (HPLC)

While HPLC is a standard and powerful technique for assessing the purity of non-volatile organic compounds, no specific methods (e.g., choice of stationary phase, mobile phase composition, flow rate, and detection wavelength) have been reported for this compound. For related compounds, such as 4-Bromo-3,5-dimethoxybenzoic acid, HPLC has been used to determine purity, but the specific conditions are not detailed. apicalscientific.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates

GC-MS is a crucial technique for the analysis of volatile compounds and is often employed to monitor the progress of chemical reactions and identify intermediates. The synthesis of the regioisomer 2-bromo-4,5-dimethoxybenzaldehyde (B182550) has been characterized using GC-MS. sunankalijaga.org This suggests that GC-MS could be a valuable tool for analyzing volatile precursors or potential byproducts in the synthesis of this compound. However, no studies have been published that apply this technique to the direct analysis of the final amide product or its specific synthetic intermediates.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Bromo 4,5 Dimethoxybenzamide Derivatives

Elucidation of Pharmacophoric Elements within the Benzamide (B126) Scaffold

The biological activity of benzamide derivatives is intrinsically linked to a core set of pharmacophoric features. The benzamide moiety itself, comprising an aromatic ring attached to an amide group, is fundamental. The amide group is a crucial hydrogen-bonding motif, capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual nature allows for critical interactions with biological targets such as enzymes and receptors. nih.govnih.gov

Impact of Bromine Substitution Position and Nature on Biological Activity

The introduction of a halogen atom, such as bromine, onto the benzamide ring can significantly alter a compound's biological activity. ontosight.ai The position and nature of the halogen influence the molecule's lipophilicity, electronic distribution, and steric profile, all of which are critical for target interaction.

In studies of benzamide derivatives as potential SARS-CoV protease inhibitors, the nature of the halogen substituent was found to be a delicate balance of steric and electronic effects. While larger halogens like bromine have a more significant steric footprint, their weaker electron-withdrawing properties compared to fluorine can be advantageous for binding. For some benzamide derivatives, chlorine was found to have the optimal combination of size and electronic character, while iodine was detrimental to activity. nih.gov This suggests that for 3-bromo-4,5-dimethoxybenzamide derivatives, the bromine at the 3-position likely contributes a specific combination of steric bulk and electronic influence that is crucial for its activity. The synthesis of N-(4-bromophenyl)benzamide derivatives has also been a strategy to explore antimicrobial agents, indicating the utility of bromine in modulating biological effects. nanobioletters.com

Role of Methoxy (B1213986) Group Positions and Number in Modulating Receptor Affinity and Enzyme Inhibition

Methoxy (-OCH₃) groups are prevalent in medicinal chemistry and can significantly influence a molecule's properties. tandfonline.com They can act as hydrogen bond acceptors and affect the molecule's conformation and lipophilicity, thereby modulating receptor affinity and enzyme inhibition. tandfonline.commdpi.com

The number and position of methoxy groups on the benzamide ring are critical. For instance, in a series of N,N′-(1,4-phenylene)bis(benzamide) derivatives tested for acetylcholinesterase (AChE) and β-secretase (BACE1) inhibition, the presence and position of methoxy groups had a profound impact on activity. The compound N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was found to be a potent inhibitor of both AChE and BACE1, with IC₅₀ values of 0.056 µM and 9.01 µM, respectively. nih.gov In contrast, a derivative with two methoxy groups at the 3 and 4 positions showed significantly lower activity against AChE (IC₅₀ = 2.57 µM). nih.gov This highlights the sensitivity of the biological target to the specific placement of the methoxy groups.

Furthermore, QSAR studies on benzimidazole-2-carboxamides, which are structurally related to benzamides, have investigated the influence of the number of methoxy groups on the phenyl ring on their biological activity. nih.gov Generally, it is recommended to keep the number of methoxy groups to three or fewer to avoid diminishing returns on potency and increased metabolic liability. tandfonline.com For this compound, the two methoxy groups are positioned to potentially engage in key interactions within a binding pocket.

Influence of N-Substituent Steric and Electronic Properties on Pharmacological Profile

The substituent attached to the amide nitrogen (N-substituent) plays a pivotal role in defining the pharmacological profile of benzamide derivatives. The steric and electronic properties of this group can influence binding affinity, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

Studies on N-substituted benzamides have shown that both aliphatic and aromatic substituents can be accommodated, leading to a wide range of biological activities. nanobioletters.comresearchgate.net The steric bulk of the N-alkyl group can be a critical factor. For example, in the base-induced rearrangement of N-alkyl arylsulphonamides, the steric hindrance provided by branched alkyl groups was significant. nih.gov

The electronic nature of the N-substituent is also crucial. In the development of antitumor agents based on the Entinostat structure, it was found that a 2-substituent on the phenyl ring of the N-substituent was critical for anti-proliferative activity. Conversely, the presence of an electron-withdrawing nitro group on the same ring significantly decreased activity. nih.govresearchgate.net This interplay of steric and electronic effects allows for fine-tuning of the pharmacological activity of benzamide derivatives.

Stereochemical Effects on Biological Activity and Selectivity

Chirality and stereochemistry are fundamental aspects of drug action. For benzamide derivatives containing stereocenters, the spatial arrangement of atoms can lead to significant differences in biological activity and selectivity between enantiomers or diastereomers. nih.gov

The importance of stereochemistry has been demonstrated in various benzamide series. For example, the exo- configuration of N-(8-((4-bromophenyl)methyl)-8-azabicyclo[3.2.1]oct-3-yl)-2,3-dimethoxybenzamide was specified, indicating that a particular spatial orientation is key to its biological interactions. ontosight.ai In a study on benzodioxane-benzamides as FtsZ inhibitors, the introduction of a substituent on the linker between the two main moieties created a second stereocenter. The resulting erythro and threo isomers were isolated and evaluated, revealing that while both were tolerated, they could exhibit different activity levels, underscoring the importance of stereochemical configuration. nih.gov The development of stereoselective catalytic methods is therefore crucial for accessing enantiomerically pure bioactive compounds. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool used to correlate the chemical structure of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of novel compounds, thereby guiding the design of more potent and selective molecules.

Several QSAR studies have been successfully applied to benzamide and related heterocyclic structures. nih.govmdpi.comresearchgate.net These studies typically use descriptors that quantify various molecular properties, such as steric, electronic, and hydrophobic characteristics. For example, a QSAR study on substituted benzamides for antimicrobial activity found that topological descriptors and molecular connectivity indices could effectively model the biological activity. nih.gov In another study on halogen- and amidino-substituted benzazoles, QSAR models elucidated the effects of substituents at position 6, demonstrating a dependence on the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes. mdpi.com These models, once validated, serve as powerful predictive tools in the drug discovery process, allowing for the rational design of new derivatives of scaffolds like this compound with potentially improved therapeutic properties. mdpi.com

Compound Names Mentioned

| Compound Name |

| This compound |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) |

| Entinostat |

| N-(8-((4-bromophenyl)methyl)-8-azabicyclo[3.2.1]oct-3-yl)-2,3-dimethoxybenzamide |

| N-(4-bromophenyl)benzamide |

| FtsZ |

| Acetylcholinesterase (AChE) |

| β-secretase (BACE1) |

| Benzimidazole-2-carboxamides |

| Benzodioxane-benzamides |

Computational Chemistry and Molecular Modeling Approaches in Benzamide Research

Molecular Docking Simulations for Prediction of Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pensoft.net It is widely used to forecast the interaction between a small molecule ligand, such as a benzamide (B126) derivative, and its protein receptor target. pensoft.netmdpi.com This technique is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.govvensel.org For instance, in-silico studies of indole-based benzamides have utilized molecular docking to predict binding modes within estrogen receptor alpha (ER-α), suggesting potential anticancer applications. pensoft.netvignan.ac.in

A primary outcome of molecular docking is the identification of key amino acid residues within the receptor's binding pocket that form crucial interactions with the ligand. pensoft.netvignan.ac.in These interactions, which include hydrogen bonds, hydrophobic interactions, and π-alkyl interactions, anchor the ligand in the binding site and are fundamental to its affinity and selectivity. mdpi.comtandfonline.com

Studies on various benzamide derivatives have successfully identified these key residues in different receptors. For example, in the context of Alzheimer's disease research, docking simulations of novel benzamide inhibitors with Acetylcholinesterase (AChE) revealed dominant interactions with tyrosine residues, specifically TYR-337 and TYR-124. mdpi.com Hydrogen bonds with HIS-447 and SER-203 were also noted as important for binding. mdpi.com Similarly, in studies of benzamide analogs targeting neuronal nicotinic receptors (nAChRs), the binding site was found to include an "aromatic nest" of five aromatic amino acid residues. nih.gov For N-aryl benzamide negative allosteric modulators (NAMs) of the mGlu₅ receptor, key interactions were predicted with residues such as T780, S808, and W784. nih.gov While a specific docking study for 3-bromo-4,5-dimethoxybenzamide is not available, the methoxy (B1213986) and amide groups would be expected to participate in hydrogen bonding, and the substituted benzene (B151609) ring could engage in hydrophobic and aromatic stacking interactions with corresponding residues in a target binding pocket.

Table 1: Examples of Key Binding Site Residues for Benzamide Derivatives from Molecular Docking Studies

| Receptor Target | Benzamide Ligand Type | Key Interacting Residues | Type of Interaction |

| Acetylcholinesterase (AChE) | Substituted Benzamides | TYR-337, TYR-124, HIS-447, SER-203 | Hydrogen Bond, Aromatic |

| Estrogen Receptor alpha (ER-α) | Indole-based Benzamides | Not specified in abstract, but confirms elucidation of interactions. pensoft.netvignan.ac.in | General (Hydrogen Bond, Hydrophobic) |

| Cytochrome P450 1B1 (CYP1B1) | Designed Benzamide Derivatives | Not specified, but notes identical binding patterns to known inhibitors. vensel.org | Not specified |

| D4 Dopamine (B1211576) Receptor | Substituted Benzamides (SBAs) | Residues on TM2, TM3, or TM7 (indirectly via polar substituents) | Hydrophobic Contacts |

| Metabotropic Glutamate Receptor 5 (mGlu₅) | N-aryl Benzamide NAMs | T780, S808, W784, F787, Y791 | Hydrogen Bond, Steric/Hydrophobic |

Beyond identifying interacting residues, molecular docking programs calculate a "docking score" or an estimated binding affinity (often expressed in kcal/mol), which helps to rank different ligands based on their predicted potency. pensoft.netnih.gov This scoring allows researchers to prioritize which compounds to synthesize and test experimentally. arxiv.org The predicted binding orientation, or "pose," shows the three-dimensional arrangement of the ligand within the binding site, providing a structural basis for its activity. researchgate.net

For example, computational studies on bromodomain inhibitors have shown that predicted binding free energies can correlate well with experimental data. nih.govnih.gov In one study, the ESMACS (enhanced sampling of molecular dynamics with approximation of continuum solvent) approach yielded a good correlation, while the TIES (thermodynamic integration with enhanced sampling) method produced an excellent correlation with experimental affinities. nih.gov The orientation of the ligand was found to be crucial; for instance, slight changes in the orientation of some compounds allowed their carboxylate groups to form more favorable hydrogen bonds, which appeared to correlate with higher binding affinities. nih.gov In the case of this compound, its specific substitution pattern would dictate its preferred binding pose. The bromine atom and two methoxy groups would influence its size, shape, and electronic properties, thereby determining its fit and interactions within a potential binding pocket. eurekaselect.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. bohrium.com It is a powerful tool for studying the fundamental properties of compounds like this compound. DFT calculations can predict a wide range of molecular properties, including geometric parameters, electronic energies, and reactivity descriptors like HOMO-LUMO energy gaps. ajol.info Such studies have been applied to various benzamide derivatives to understand their stability, electronic properties, and spectroscopic profiles. nih.govacs.org

DFT is particularly useful for elucidating the mechanisms of chemical reactions by calculating the energy profiles of reaction pathways, including the structures of transition states and intermediates. researchgate.netnottingham.edu.cn This provides deep insight into reaction feasibility, rates, and selectivity.

A key transformation relevant to this compound is electrophilic aromatic bromination. A DFT study on the HBr-assisted bromination of substituted benzenes, such as anisole (B1667542) (a methoxy-substituted benzene), revealed that the reaction likely proceeds through an addition-elimination mechanism without forming a stable charged intermediate (Wheland intermediate). rsc.org The ortho/para directing effect of the electron-donating methoxy group was attributed to a combination of strong electron delocalization and attractive non-covalent interactions. rsc.org For this compound's precursor, the two electron-donating methoxy groups at positions 4 and 5 would strongly activate the aromatic ring towards electrophilic substitution, directing the incoming bromine to the ortho and para positions. DFT could be used to precisely model the energetics of bromination at each available position to explain the observed regioselectivity leading to the 3-bromo product.

DFT has also been used to study other transformations, such as Rh(III)-catalyzed C-H activation and annulation between benzamides and allenes, showing that the reaction proceeds via C-H activation, carborhodation, and catalyst regeneration. nih.gov

Table 2: Illustrative DFT-Calculated Energy Data for Benzamide-Related Reactions

| Reaction Type | System Studied | Computational Method | Key Energetic Finding |

| Formation of N-(carbomylcarbamothioyl)benzamide | Benzoyl isothiocyanate + Urea (B33335) | B3LYP/6-31g(d) | The reaction proceeds through two transition states, with the first (Ts1) being the rate-determining step. researchgate.net |

| Rh(III)-catalyzed C-H activation | Benzamide derivatives + Allenes | DFT | N-H deprotonation was found to significantly facilitate the subsequent C-H activation step. nih.gov |

| Electrophilic Bromination | Anisole + HBr/Br₂ | ωB97X-D/cc-pVTZ | The ortho/para directing effect is due to a synergy of electron delocalization and attractive interactions. rsc.org |

Molecules are not static entities, and their different spatial arrangements, or conformations, can have different energies and properties. DFT calculations are widely used to perform conformational analysis, identifying the most stable (lowest energy) conformers of a molecule. tandfonline.com For benzamide derivatives, a key aspect is the orientation of the amide group relative to the benzene ring. For this compound, additional conformational flexibility arises from the rotation of the methoxy groups. DFT calculations can map the potential energy surface associated with the rotation around the C(ring)-C(amide) bond and the C(ring)-O(methoxy) bonds to determine the most stable three-dimensional structure. In a study on N-(4-methylphenyl)-2-(3-nitrobenzamide) benzamide, DFT calculations at the B3LYP/6-311G(d) level were used to provide theoretical data on the molecule's structure. ajol.info

Furthermore, intramolecular hydrogen bonds can play a significant role in predetermining the conformation of substituted benzamides, which in turn affects their binding affinity to receptors. nih.govacs.org DFT can model these weak interactions and their impact on conformational preference. Tautomerism, the migration of a proton, is another phenomenon that can be studied with DFT. While less common for the core benzamide structure, substituents could potentially introduce tautomeric possibilities, and DFT could calculate the relative energies of the tautomers to determine their equilibrium populations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Ligand-Receptor Complexes

While molecular docking provides a static picture of a ligand-receptor complex, Molecular Dynamics (MD) simulations introduce the element of time, allowing researchers to observe the dynamic behavior of the complex. nih.govtandfonline.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the complex moves and fluctuates over time, typically on the nanosecond to microsecond scale. tandfonline.comnih.gov

MD simulations are essential for assessing the stability of a binding pose predicted by docking. pensoft.netvignan.ac.in By monitoring metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein atoms over the simulation time, researchers can determine if the ligand remains stably bound in its initial pose or if it shifts to a different orientation. tandfonline.com For example, 100 ns MD simulations were used to confirm the stability of docked indole-based benzamide complexes with the ER-α receptor. pensoft.netvignan.ac.in

Other analyses, such as Root Mean Square Fluctuation (RMSF), can identify which parts of the protein are flexible and which are rigid upon ligand binding. tandfonline.com The radius of gyration (Rg) provides information on the compactness of the protein-ligand complex over time. tandfonline.com MD simulations also allow for a detailed analysis of the persistence of specific interactions, like hydrogen bonds, revealing which are stable and which are transient. mdpi.com This dynamic view provides a much more realistic and nuanced understanding of ligand-receptor recognition, moving beyond a simple static "lock-and-key" model to a more complex "induced-fit" or "conformational selection" paradigm where both ligand and protein dynamics are critical. nih.govmdpi.com

Assessment of Conformational Stability and Flexibility

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of this compound is essential to identify the low-energy conformations that are likely to be biologically relevant. The flexibility of the molecule, particularly the rotation around the phenyl-carbonyl and carbonyl-amino bonds, dictates its ability to adapt to a biological target's binding site.

Theoretical calculations, such as Density Functional Theory (DFT), are powerful methods for investigating molecular conformations. researchgate.net By performing a relaxed potential energy surface (PES) scan, where the torsional angles are systematically varied, it is possible to map the energy landscape of the molecule and identify stable conformers. uni-muenchen.deq-chem.com For this compound, key torsional angles include the C-C-C=O and C-C-N-H dihedral angles.

A study on substituted benzamides using ab initio calculations has shown that the planarity of the amide group and the torsional angle between the phenyl ring and the carbonyl group are critical determinants of conformational preference. nih.gov For this compound, the presence of the bulky bromine atom and the two methoxy groups at positions 3, 4, and 5 will influence the preferred orientation of the benzamide moiety. The interplay between steric hindrance and electronic effects will likely result in a non-planar arrangement being the most stable.

Table 1: Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle (C-C-C=O) (°) | Relative Energy (kcal/mol) | Population (%) |

| A | 30 | 0.00 | 75 |

| B | 90 | 1.50 | 15 |

| C | 150 | 2.50 | 10 |

Note: This table is illustrative and based on principles of conformational analysis. Actual values would require specific DFT calculations.

Evaluation of Solvent Effects on Binding

The solvent environment plays a critical role in molecular recognition and binding processes. rsc.org Computational models can evaluate the influence of the solvent, typically water in biological systems, on the conformational stability and binding affinity of a ligand. These models are generally categorized as explicit or implicit.

For this compound, the polar benzamide group and the methoxy groups are capable of forming hydrogen bonds with water. An evaluation of solvent effects would be crucial in understanding its solubility and how it interacts with a solvated biological target. Molecular dynamics (MD) simulations in a box of explicit water molecules could provide dynamic insights into these interactions. rsc.orgacs.org A combined approach, using both implicit and explicit solvent models, often yields a more comprehensive understanding of solvation effects on ligand binding. rsc.org

Cheminformatics and Virtual Screening for Novel Benzamide Scaffolds

Cheminformatics provides the tools to manage and analyze vast chemical libraries to identify novel molecules with desired properties. researchgate.net Virtual screening is a key cheminformatics technique used to search large compound databases for potential hits against a biological target. biosolveit.de This process can be either structure-based or ligand-based.

Structure-based virtual screening relies on the three-dimensional structure of the target protein. blogs.com Ligands from a database are docked into the binding site, and their binding affinity is scored. For a hypothetical target of this compound, a workflow would involve preparing the protein and ligand structures, performing the docking, and then ranking the compounds based on their predicted binding energies. nih.gov

Ligand-based virtual screening is employed when the structure of the target is unknown. acs.org This approach uses the structure of a known active compound, like a benzamide derivative, as a template to search for other molecules with similar properties, such as shape or pharmacophore features. nih.gov A typical workflow for identifying novel benzamide scaffolds might involve:

Database Selection: Choosing a large, diverse chemical database such as ZINC or Enamine. nih.gov

Scaffold Definition: Defining the core benzamide scaffold of interest.

Similarity/Substructure Searching: Using 2D fingerprint similarity or substructure searching to identify all molecules containing the benzamide scaffold.

Filtering: Applying filters based on physicochemical properties (e.g., Lipinski's Rule of Five) to select for drug-like molecules.

Clustering and Diversification: Grouping similar molecules and selecting a diverse subset for further investigation. nih.gov

This process can efficiently narrow down a vast chemical space to a manageable number of promising candidates for experimental testing.

In Silico Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties (preclinical methodology focus)

The failure of drug candidates due to poor ADMET properties is a major challenge in drug development. nih.gov In silico ADMET prediction in the early stages of discovery can help to identify and deprioritize compounds with unfavorable pharmacokinetic or toxicity profiles, saving significant time and resources. bitesizebio.comnih.gov Numerous computational models and web-based tools are available for this purpose, such as ADMETboost, pkCSM, and SwissADME. nih.govuq.edu.aumdpi.com

These tools use quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict a wide range of ADMET properties based on the chemical structure of a molecule. nih.govaurigeneservices.com For this compound, a comprehensive in silico ADMET assessment would involve predicting properties such as:

Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

Excretion: Renal clearance.

Toxicity: Ames test for mutagenicity, hERG inhibition (cardiotoxicity), hepatotoxicity.

Table 2: Illustrative In Silico ADMET Prediction for this compound

| ADMET Property | Predicted Value/Classification | Confidence/Probability |

| Absorption | ||

| Human Intestinal Absorption | High | 0.92 |

| Caco-2 Permeability (logPapp) | Moderate | - |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetrant | No | 0.85 |

| Plasma Protein Binding (%) | >90% | - |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | 0.78 |

| CYP3A4 Inhibitor | No | 0.65 |

| Excretion | ||

| Total Clearance (log ml/min/kg) | 0.5 | - |

| Toxicity | ||

| AMES Mutagenicity | No | 0.88 |

| hERG I Inhibitor | No | 0.91 |

| Hepatotoxicity | Low risk | - |

Note: This table is for illustrative purposes and the values are hypothetical, representing the type of output provided by ADMET prediction software.

Future Research Directions and Translational Perspectives for 3 Bromo 4,5 Dimethoxybenzamide in Drug Discovery Preclinical Focus

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The efficient and sustainable synthesis of a lead compound is a critical early step in the drug development pipeline. For 3-bromo-4,5-dimethoxybenzamide, future research should focus on developing novel synthetic routes that improve upon classical methods. Traditional syntheses of similar compounds often involve multi-step procedures that may utilize harsh reagents and generate significant waste.

Future synthetic strategies could explore:

Greener Brominating Agents: Investigating the use of more environmentally benign brominating agents to replace traditional sources like elemental bromine.

Catalytic Approaches: The development of catalytic methods, such as C-H activation, could offer a more direct and atom-economical route to the target compound, minimizing the need for pre-functionalized starting materials.

Flow Chemistry: Implementing continuous flow synthesis could enhance reaction efficiency, safety, and scalability, which are crucial considerations for future large-scale production. A patent for the synthesis of a related compound, 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, details a multi-step process that could potentially be optimized using these modern techniques. google.com

Design and Synthesis of Advanced this compound Analogs with Improved Potency and Selectivity

To explore the structure-activity relationship (SAR) and optimize the therapeutic potential of the this compound scaffold, the design and synthesis of a focused library of analogs is a logical next step. Rational drug design principles can guide the modification of the parent molecule to enhance its potency and selectivity for a specific biological target. nih.gov

Key areas for analog development include:

Modification of the Benzamide (B126) Moiety: Altering the substituents on the amide nitrogen can significantly impact the compound's pharmacokinetic and pharmacodynamic properties.

Substitution at the Aromatic Ring: Exploring the effects of replacing the bromine atom with other halogens or functional groups, as well as modifying the methoxy (B1213986) groups, can provide valuable SAR insights. Studies on other brominated pyrimidine (B1678525) analogs have shown that such modifications can lead to potent kinase inhibitors. nih.gov

Scaffold Hopping: Replacing the benzamide core with other heterocyclic systems while retaining key pharmacophoric features could lead to the discovery of novel chemotypes with improved properties. nih.govnih.gov

A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives has been synthesized and evaluated as fibroblast growth factor receptor-1 (FGFR1) inhibitors, demonstrating the potential of this chemical class. nih.gov

Deepening the Understanding of Molecular Mechanisms and Off-Target Effects

A thorough understanding of a compound's mechanism of action is paramount for its progression through preclinical development. For this compound, initial efforts should focus on identifying its primary molecular target(s).

Methodologies to achieve this include:

Target-Based Screening: If a hypothesized target exists based on structural similarity to known drugs, direct binding and functional assays can be employed.

Phenotypic Screening: Unbiased screening in relevant cell-based models can reveal the compound's functional effects, which can then be used to deconvolve the underlying mechanism.

Chemoproteomics: This approach can be used to identify the direct protein binding partners of the compound in a cellular context.

Furthermore, it is crucial to investigate potential off-target effects early in the discovery process to anticipate and mitigate potential toxicities. nih.gov A related compound, bis(3-bromo-4,5-dihydroxybenzyl) ether, has been shown to suppress inflammatory responses by inhibiting the ROS-mediated ERK signaling pathway, suggesting a potential avenue of investigation for this compound. nih.gov

Integration of Omics Technologies in Preclinical Biological Evaluation

The application of "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) can provide a comprehensive, system-wide view of the biological effects of this compound.

Key applications of omics in preclinical evaluation include:

Transcriptomics (RNA-Seq): To understand how the compound alters gene expression profiles in treated cells, providing clues about the pathways it modulates.

Proteomics: To identify changes in protein expression and post-translational modifications, offering a more direct link to cellular function.

Metabolomics: To assess the impact of the compound on cellular metabolism, which is often dysregulated in disease.

These unbiased approaches can help in hypothesis generation for the compound's mechanism of action, identify biomarkers for its activity, and reveal potential liabilities. The use of such technologies is becoming increasingly important in early-phase clinical pharmacology studies for neurodegenerative disorders to demonstrate proof-of-concept. mdpi.com

Exploration of New Therapeutic Indications based on Preclinical Findings

Initial preclinical findings, including the compound's mechanism of action and its effects in various cellular models, can guide the exploration of potential therapeutic indications. The structural features of this compound, specifically the presence of bromo and dimethoxy-phenyl moieties, are found in compounds with a wide range of biological activities.

For instance, related brominated compounds have been investigated for their potential as:

Anticancer agents: A number of bromo-substituted heterocyclic compounds have been shown to possess cytotoxic activity against various cancer cell lines. nih.govnih.gov

Anti-inflammatory agents: Bromophenols isolated from marine sources have demonstrated anti-inflammatory properties. nih.gov

Neuroprotective agents: The structurally related compound 3-bromo-4,5-dihydroxybenzaldehyde (B99904) has been shown to protect skin cells against oxidative damage, a mechanism relevant to neurodegenerative diseases. nih.gov

A systematic evaluation of this compound in a panel of disease-relevant assays will be necessary to identify the most promising therapeutic avenues.

Advanced Preclinical Efficacy and Proof-of-Concept Studies in Relevant Disease Models

Once a promising therapeutic indication has been identified, advanced preclinical efficacy studies are required to establish proof-of-concept. This involves testing the compound in more complex and physiologically relevant models of the disease.

These studies should aim to:

Demonstrate Efficacy in Animal Models: The compound should be evaluated in well-validated animal models of the targeted disease to assess its ability to modify the disease course.

Establish a Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship: Understanding the relationship between the drug's concentration in the body and its biological effect is crucial for designing future clinical trials.

Identify and Validate Biomarkers: The identification of biomarkers that can track the compound's therapeutic effect in animals and, eventually, in humans is a critical component of translational research. mdpi.com